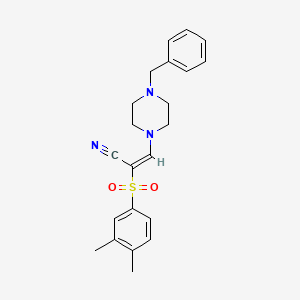
(E)-3-(4-benzylpiperazin-1-yl)-2-((3,4-dimethylphenyl)sulfonyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (E)-3-(4-benzylpiperazin-1-yl)-2-((3,4-dimethylphenyl)sulfonyl)acrylonitrile is a synthetic molecule that appears to be related to a class of acrylonitriles with potential biological activity. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their chemical and biological properties.
Synthesis Analysis
The synthesis of related acrylonitrile compounds involves the formation of a carbon-nitrogen triple bond, which is a characteristic feature of the nitrile group. For instance, the synthesis of (E)-2,3-Bis(2,3,4,5,6-pentafluorophenyl)-3-[2,3,5,6-tetrafluoro-4-(cyanomethyl)phenyl]acrylonitrile demonstrates the complexity of synthesizing multi-substituted acrylonitriles and the potential for color change upon reaction with amines, indicating a degree of reactivity that could be relevant for the compound .
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives can be quite complex, with various substituents influencing the overall conformation and interactions within the molecule. For example, in the case of Ethyl 3-[2-benzyl-1-(phenylsulfonyl)-1H-indol-3-yl]acrylate, the different planes of the molecule's substituents are inclined at various angles to the core indole ring system, which is stabilized by intramolecular interactions . This suggests that the molecular structure of (E)-3-(4-benzylpiperazin-1-yl)-2-((3,4-dimethylphenyl)sulfonyl)acrylonitrile would also exhibit a complex geometry with potential for intramolecular interactions.
Chemical Reactions Analysis
Acrylonitriles can undergo various chemical reactions, including interactions with amines. The color change observed in the study of (E)-2,3-Bis(2,3,4,5,6-pentafluorophenyl)-3-[2,3,5,6-tetrafluoro-4-(cyanomethyl)phenyl]acrylonitrile upon the addition of amines suggests that similar compounds, such as the one , may also participate in proton transfer reactions leading to ion-pair formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylonitrile derivatives are influenced by their molecular structure. The presence of sulfonyl and benzyl groups, as seen in Ethyl 3-[2-benzyl-1-(phenylsulfonyl)-1H-indol-3-yl]acrylate, can affect the molecule's polarity, solubility, and potential for forming hydrogen bonds and π-π stacking interactions . These properties are crucial for understanding the behavior of (E)-3-(4-benzylpiperazin-1-yl)-2-((3,4-dimethylphenyl)sulfonyl)acrylonitrile in different environments and could be relevant for its potential biological activity.
科学的研究の応用
Antimicrobial Applications
One significant area of application for compounds related to (E)-3-(4-benzylpiperazin-1-yl)-2-((3,4-dimethylphenyl)sulfonyl)acrylonitrile is in antimicrobial research. Shaaban (2008) explored the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives incorporating phenylsulfonyl moiety, which demonstrated promising antibacterial and antifungal activities (Shaaban, 2008).
Cancer Research
Compounds with similar structures have been found to have applications in cancer research. Ghorab et al. (2016) synthesized novel sulfonamides with a biologically active 3,4-dimethoxyphenyl moiety that were evaluated for anticancer activity against various cancer cell lines. Some of these compounds showed good activity as cytotoxic agents and were also active as vascular endothelial growth factor receptor (VEGFR)-2 inhibitors (Ghorab et al., 2016).
Tubulin Inhibition
In the context of cancer treatment, tubulin inhibition is another potential application. Carta et al. (2011) identified 3-aryl-2-[1H-benzotriazol-1-yl]acrylonitriles as potent tubulin inhibitors. These compounds were effective in antiproliferative assays against various human cancer cell lines, with some showing potency comparable to etoposide (Carta et al., 2011).
Antidepressant Potential
Compounds in this chemical family have also been explored for their antidepressant properties. Bailey et al. (1985) reported on the synthesis of a series of compounds, including N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, which showed potential as antidepressants with reduced side effects (Bailey et al., 1985).
Antibiotic and Antifungal Leads
Research on amino alcohols derived from acrylonitriles, including compounds with structural similarities to (E)-3-(4-benzylpiperazin-1-yl)-2-((3,4-dimethylphenyl)sulfonyl)acrylonitrile, indicates potential as antibiotic and antifungal agents. Baker et al. (2022) synthesized focused compound libraries based on acrylonitriles and found some compounds to exhibit significant inhibition against various bacterial and fungal strains (Baker et al., 2022).
特性
IUPAC Name |
(E)-3-(4-benzylpiperazin-1-yl)-2-(3,4-dimethylphenyl)sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-18-8-9-21(14-19(18)2)28(26,27)22(15-23)17-25-12-10-24(11-13-25)16-20-6-4-3-5-7-20/h3-9,14,17H,10-13,16H2,1-2H3/b22-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNYFZBWKCJWIB-OQKWZONESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)CC3=CC=CC=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)CC3=CC=CC=C3)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-benzylpiperazin-1-yl)-2-((3,4-dimethylphenyl)sulfonyl)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorobenzyl)-6-[1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)
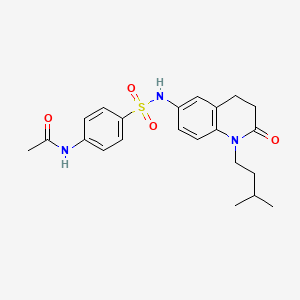
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B3009237.png)
![N-(4-(diethylamino)-2-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3009239.png)


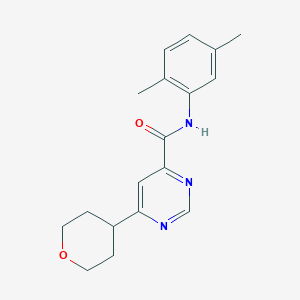
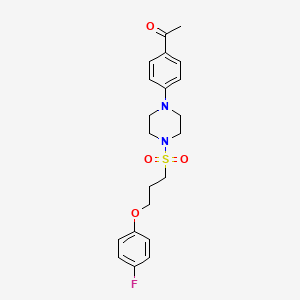
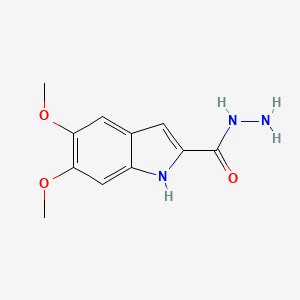
![2-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)oxymethyl]-1-(2-methylpropyl)aziridine](/img/structure/B3009247.png)

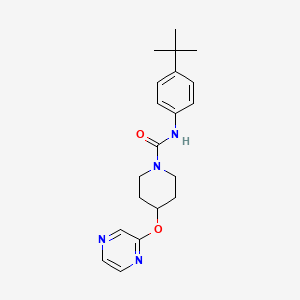
![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3009251.png)
![5,5,7,7-Tetramethyl-2-[(2-naphthalen-1-ylacetyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3009252.png)